N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide
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Overview
Description
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its cyano and nitro substituents, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide typically involves the following steps:
Azo Coupling Reaction: This involves the reaction of an aromatic amine with a diazonium salt to form the azo compound. For instance, 2-cyano-4-nitroaniline can be diazotized and then coupled with 5-[(phenylmethyl)amino]phenyl]acetamide under acidic conditions.
Acetylation: The resulting azo compound can then be acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions followed by acetylation. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized azo compounds.
Scientific Research Applications
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse reactivity and biological activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The cyano and nitro groups can also participate in various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Cyano-N-(2-nitrophenyl)acetamide: Shares the cyano and nitro groups but lacks the azo group, resulting in different chemical properties.
Uniqueness
N-[2-[(2-Cyano-4-nitrophenyl)azo]-5-[(phenylmethyl)amino]phenyl]acetamide is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its azo group, in particular, makes it valuable in the synthesis of dyes and pigments, while its cyano and nitro groups contribute to its biological activity.
Properties
CAS No. |
93859-28-0 |
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Molecular Formula |
C22H18N6O3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[5-(benzylamino)-2-[(2-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H18N6O3/c1-15(29)25-22-12-18(24-14-16-5-3-2-4-6-16)7-9-21(22)27-26-20-10-8-19(28(30)31)11-17(20)13-23/h2-12,24H,14H2,1H3,(H,25,29) |
InChI Key |
IHUXCIGEFFMBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NCC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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